molecular formula C25H19N3O3 B2418070 2-(4-methoxyphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one CAS No. 1358911-45-1

2-(4-methoxyphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one

Cat. No. B2418070
CAS RN: 1358911-45-1
M. Wt: 409.445
InChI Key: CRQBKCCNACVMAD-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one, commonly known as MTIQ, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a member of the isoquinoline family and has been found to exhibit a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.

Scientific Research Applications

Thermo-Physical Properties and Solvent Interactions

One study systematically characterized the thermo-physical properties of 1,3,4-oxadiazole derivatives, including compounds similar to the one , in solvents like chloroform and N,N-dimethylformamide. The research investigated parameters such as density, viscosity, ultrasonic sound velocity, and various acoustical and thermodynamic parameters. This study provides foundational knowledge on how structural modifications of such compounds influence their physical and chemical behaviors in different solvent environments (Godhani et al., 2013).

Antimicrobial Activity

Another area of research involved the synthesis and biological evaluation of novel derivatives for their antibacterial and antifungal activities. A study synthesized a series of derivatives and tested their efficacy against various bacterial strains such as Staphylococcus aureus, Escherichia coli, Bacillus subtilis, and Pseudomonas aeruginosa, as well as fungal strains like Aspergillus niger and Candida albicans. This highlights the potential of such compounds in the development of new antimicrobial agents (Sirgamalla & Boda, 2019).

Electroluminescence and Photophysical Applications

Research has also explored the electroluminescence and photophysical properties of π-conjugated imidazole–isoquinoline derivatives, which include structures similar to the chemical . These studies focus on their application in organic light-emitting diodes (OLEDs) and the pursuit of achieving "pure" white light emission, indicating the potential for advanced materials in lighting and display technologies (Nagarajan et al., 2014).

Corrosion Inhibition

Another interesting application is in the field of corrosion inhibition. Novel quinazolinone derivatives have been evaluated as corrosion inhibitors for mild steel in acidic medium. Studies have shown that these compounds can provide a high degree of protection, making them valuable in the development of new materials for protecting metals against corrosion (Errahmany et al., 2020).

Anticancer Activity

Finally, the anticancer activity of derivatives has been examined, with studies focusing on the synthesis, characterization, and evaluation against various human cancer cell lines. These compounds have shown promise in inhibiting the growth of cancer cells, presenting a potential pathway for the development of new anticancer drugs (Yakantham et al., 2019).

properties

IUPAC Name

2-(4-methoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3O3/c1-16-6-5-7-17(14-16)23-26-24(31-27-23)22-15-28(18-10-12-19(30-2)13-11-18)25(29)21-9-4-3-8-20(21)22/h3-15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRQBKCCNACVMAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC=C(C=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methoxyphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one

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